molecular formula C8H6ClNO5 B2830107 4-Chloro-3-methoxy-5-nitrobenzoic acid CAS No. 71001-78-0

4-Chloro-3-methoxy-5-nitrobenzoic acid

Cat. No.: B2830107
CAS No.: 71001-78-0
M. Wt: 231.59
InChI Key: BCHVQOFFAGCCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-methoxy-5-nitrobenzoic acid: is an organic compound with the molecular formula C8H6ClNO5 It is a derivative of benzoic acid, featuring a chloro, methoxy, and nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methoxy-5-nitrobenzoic acid typically involves the nitration of 4-chloro-3-methoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{4-Chloro-3-methoxybenzoic acid} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Nitration: As mentioned, the compound is synthesized through nitration.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Tin and hydrochloric acid or hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Reduction: 4-Chloro-3-methoxy-5-aminobenzoic acid.

    Substitution: Products depend on the nucleophile used, e.g., 4-amino-3-methoxy-5-nitrobenzoic acid if an amine is used.

Scientific Research Applications

Chemistry: 4-Chloro-3-methoxy-5-nitrobenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Industry: In the pharmaceutical industry, it serves as a building block for the synthesis of various drugs and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methoxy-5-nitrobenzoic acid and its derivatives depends on the specific biological target. For instance, if the compound is used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential bacterial enzymes or cell wall synthesis.

Comparison with Similar Compounds

    4-Chloro-3-nitrobenzoic acid: Similar structure but lacks the methoxy group.

    3-Methoxy-4-nitrobenzoic acid: Similar structure but lacks the chloro group.

    4-Chloro-3-methoxybenzoic acid: Similar structure but lacks the nitro group.

Properties

IUPAC Name

4-chloro-3-methoxy-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c1-15-6-3-4(8(11)12)2-5(7(6)9)10(13)14/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHVQOFFAGCCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.